molecular formula C8H5ClN2O2 B1425867 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1020038-45-2

8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1425867
CAS RN: 1020038-45-2
M. Wt: 196.59 g/mol
InChI Key: QFNSWDDDFOYNCW-UHFFFAOYSA-N
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Description

“8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1020038-45-2 . It has a molecular weight of 196.59 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been reported in several studies . For instance, a metal-free direct synthesis of imidazo[1,2-a]pyridines has been highlighted, which are crucial target products and key intermediates . Another study reported the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives via cyclization of 2-aminopyridin-3-ol with bromopyruvic acid .


Molecular Structure Analysis

The InChI code for “8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid” is 1S/C8H5ClN2O2/c9-5-2-1-3-11-4-6 (8 (12)13)10-7 (5)11/h1-4H, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid” are not detailed in the search results, imidazo[1,2-a]pyridines have been used in various chemical reactions. For instance, palladium-catalyzed arylation of the inert β-C (sp2)–H bond of carboxylic acid derivatives has been reported .


Physical And Chemical Properties Analysis

“8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid” is stored at temperatures between 2-8°C .

Scientific Research Applications

Agrochemical Research

Lastly, in agrochemical research, it can be used to create compounds that protect crops from pests and diseases. Its structural flexibility allows for the synthesis of molecules with specific properties tailored to agricultural needs.

Each application leverages the unique chemical properties of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid , demonstrating its versatility and importance in scientific research .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid” can be found online . It’s important to refer to this document for detailed safety and hazard information.

Future Directions

Imidazo[1,2-a]pyridines have been widely used in medical chemistry and biochemistry due to their extensive biological and pharmacological activities . Future research may focus on developing new synthetic protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .

properties

IUPAC Name

8-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNSWDDDFOYNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717268
Record name 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

CAS RN

1020038-45-2
Record name 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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